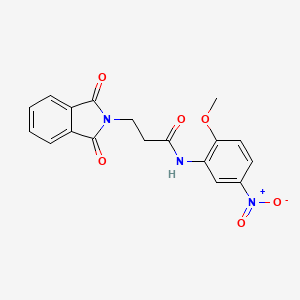![molecular formula C16H15N5O2 B11645542 3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11645542.png)
3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the condensation of 3-(1H-1,2,3-benzotriazol-1-yl)propanehydrazide with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as UV absorbers or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, while the hydrazide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A simpler compound with similar structural features.
2-(1H-1,2,3-Benzotriazol-1-yl)quinoline-3-carbaldehyde: Another benzotriazole derivative with different functional groups.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A triazole compound with similar applications.
Uniqueness
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of a benzotriazole moiety with a hydrazide group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H15N5O2 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H15N5O2/c22-15-8-4-1-5-12(15)11-17-19-16(23)9-10-21-14-7-3-2-6-13(14)18-20-21/h1-8,11,22H,9-10H2,(H,19,23)/b17-11+ |
InChI Key |
DHFIKZBCTZXBFF-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Benzyl-1',2'-dihydro-[2,3'-biquinolin]-2'-one](/img/structure/B11645465.png)
![5,7-Bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11645468.png)
![2-{[(2E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B11645473.png)
![2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11645481.png)
![2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B11645495.png)
![2-chloro-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B11645500.png)
![dimethyl 2-{1-[(3,4-dichlorophenyl)carbamoyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11645504.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11645515.png)
![Methyl 5-(2-methyl-5-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11645520.png)
![Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11645527.png)

![2-pentyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11645536.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11645538.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11645549.png)
